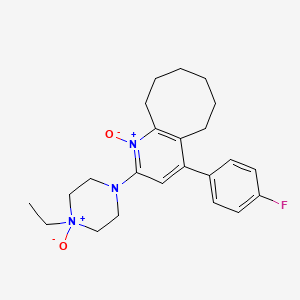

Blonanserin Dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Blonanserin Dioxide is a derivative of Blonanserin, an atypical antipsychotic used primarily in Japan and South Korea for the treatment of schizophrenia. Blonanserin itself is known for its efficacy in treating both positive and negative symptoms of schizophrenia with fewer side effects compared to other antipsychotics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Blonanserin involves the transformation of a compound in formula (II) and N-ethylpiperazine under the catalysis of a base into Blonanserin . The process typically involves high-temperature fusion without a catalyst or solvent, which can be challenging for industrial production due to the high temperatures required (over 170°C) .

Industrial Production Methods

To address the challenges of high-temperature synthesis, a novel method has been developed that uses relatively mild conditions to achieve a higher yield . This method involves the reaction of 2-chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine with N-ethylpiperazine.

Chemical Reactions Analysis

Types of Reactions

Blonanserin undergoes several types of chemical reactions, including:

Oxidation: The compound undergoes hydroxylation of the cyclooctane ring.

N-oxidation and N-deethylation: These reactions occur on the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for hydroxylation and dealkylation agents for N-deethylation .

Major Products

The major products formed from these reactions are the N-deethylated and hydroxylated metabolites, which are active but less potent than the parent compound .

Scientific Research Applications

Blonanserin Dioxide has several scientific research applications:

Chemistry: Used as a reference compound in the study of antipsychotic drugs.

Biology: Investigated for its effects on neurotransmitter systems.

Mechanism of Action

Blonanserin Dioxide exerts its effects by binding to and inhibiting dopamine receptors D2 and D3, as well as the serotonin receptor 5-HT2A with high affinity . This reduces dopaminergic and serotonergic neurotransmission, leading to a reduction in the positive and negative symptoms of schizophrenia . It also shows some blockade of α1-adrenergic receptors .

Comparison with Similar Compounds

Blonanserin Dioxide is unique compared to other atypical antipsychotics due to its specific chemical structure and receptor affinity profile . Similar compounds include:

Risperidone: Another atypical antipsychotic with a similar mechanism of action but different side effect profile.

This compound stands out due to its improved tolerability and reduced side effects, making it a promising option for long-term treatment of schizophrenia .

Properties

Molecular Formula |

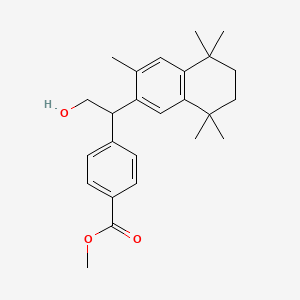

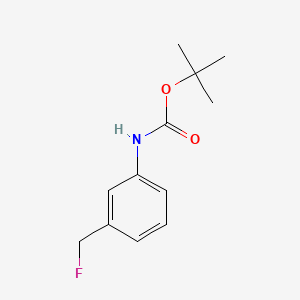

C23H30FN3O2 |

|---|---|

Molecular Weight |

399.5 g/mol |

IUPAC Name |

2-(4-ethyl-4-oxidopiperazin-4-ium-1-yl)-4-(4-fluorophenyl)-1-oxido-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-1-ium |

InChI |

InChI=1S/C23H30FN3O2/c1-2-27(29)15-13-25(14-16-27)23-17-21(18-9-11-19(24)12-10-18)20-7-5-3-4-6-8-22(20)26(23)28/h9-12,17H,2-8,13-16H2,1H3 |

InChI Key |

PEYQECKFRHINHP-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+]1(CCN(CC1)C2=[N+](C3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F)[O-])[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,4R,7aS)-1-[(2R)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13425430.png)

![ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-(3-methylpentoxycarbonyl)carbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13425437.png)

![(Z)-2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13425441.png)

![(Z)-2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13425476.png)

![3-Azabicyclo[3.2.1]octane-3-carboxamide](/img/structure/B13425482.png)